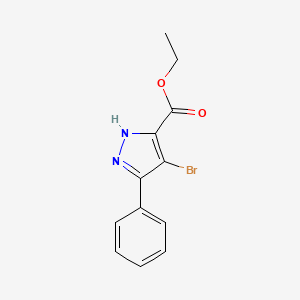

4-fluoro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

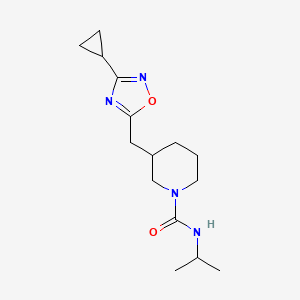

4-fluoro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide is a compound that contains an oxadiazole ring and a thiophene ring . Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Both oxadiazole and thiophene derivatives are known for their wide range of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a benzamide group with a fluorine atom at the 4-position. Attached to the nitrogen atom of the benzamide group is a 1,3,4-oxadiazol-2-yl group, which in turn is connected to a thiophen-2-yl group .Applications De Recherche Scientifique

Fluorescence and Sensing Applications

Fluorophores for Aniline Sensing

Research has indicated that certain thiophene substituted 1,3,4-oxadiazole derivatives, closely related to 4-fluoro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide, exhibit promising properties as aniline sensors. These derivatives, characterized by their fluorescent quenching abilities in the presence of aniline, could be instrumental in the detection of aniline through fluorescence quenching methods. The study highlighted the potential of these compounds as favorable media for aniline sensing, given their high fluorescence intensity and significant quenching constants (Naik, Khazi, & Malimath, 2018).

Fluorogenic Reagent for Thiols

Another application lies in the area of thiol detection, where compounds structurally similar to this compound have been used as fluorogenic reagents. These compounds exhibit intense fluorescence when reacting with thiols, making them excellent candidates for the quantitative detection of thiols in various biological samples (Toyo’oka et al., 1989).

Anticancer Applications

In Vitro Antimicrobial and Anticancer Agents

A study synthesized novel fluorine-containing derivatives which exhibited significant in vitro antimicrobial and anticancer activities. These compounds, related to the molecular structure , showed promise as potential therapeutic agents against a variety of microbial strains and cancer cell lines (Desai, Vaghani, & Shihora, 2013).

Anticancer Evaluation of Benzamides

Research focusing on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against multiple cancer cell lines. This suggests that modifications in the benzamide structure, as seen in this compound, could lead to compounds with enhanced anticancer properties (Ravinaik et al., 2021).

Propriétés

IUPAC Name |

4-fluoro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3O2S/c14-9-5-3-8(4-6-9)11(18)15-13-17-16-12(19-13)10-2-1-7-20-10/h1-7H,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOLVFWVCQCEKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2643925.png)

![N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2643929.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2643933.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea](/img/structure/B2643935.png)

![[3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2643940.png)

![N-isopropyl-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2643943.png)

![2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide](/img/structure/B2643945.png)